
(6-Bromo-2-fluoro-3-(methoxycarbonyl)phenyl)boronic acid
Overview
Description
“(6-Bromo-2-fluoro-3-(methoxycarbonyl)phenyl)boronic acid” is a chemical compound with the CAS Number: 957120-79-5 . It has a molecular weight of 276.85 and is a solid in physical form . The IUPAC name for this compound is 6-bromo-2-fluoro-3-(methoxycarbonyl)phenylboronic acid .
Synthesis Analysis
Pinacol boronic esters, such as “(6-Bromo-2-fluoro-3-(methoxycarbonyl)phenyl)boronic acid”, are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is not well developed, but a radical approach has been reported . This approach allows for formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H7BBrFO4/c1-15-8(12)4-2-3-5(10)6(7(4)11)9(13)14/h2-3,13-14H,1H3 .Chemical Reactions Analysis
The Suzuki–Miyaura coupling is a significant application of organoboron compounds . The boron moiety can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .Physical And Chemical Properties Analysis
The compound is a solid . More detailed physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and others are not available in the search results.Scientific Research Applications
Suzuki-Miyaura Cross-Coupling Reactions
Suzuki-Miyaura cross-coupling: is a pivotal reaction in organic chemistry, allowing the formation of carbon-carbon bonds. (6-Bromo-2-fluoro-3-(methoxycarbonyl)phenyl)boronic acid is a valuable reagent in this process due to its ability to act as a nucleophilic partner in the coupling with electrophilic halides . This reaction is widely used for synthesizing poly-olefins, styrenes, and biphenyls, which are essential in pharmaceuticals, agrochemicals, and organic materials.
Protodeboronation
The compound can undergo protodeboronation , a process where the boron moiety is removed . This is particularly useful in the synthesis of complex molecules where the boronic acid acts as a temporary group that introduces other functional groups or carbon chains into the molecule. The protodeboronation of (6-Bromo-2-fluoro-3-(methoxycarbonyl)phenyl)boronic acid can be leveraged in the formal synthesis of natural products and pharmaceuticals.
Synthesis of Biologically Active Molecules
Boronic acids are instrumental in the synthesis of biologically active molecules . They are involved in reactions such as rhodium-catalyzed addition reactions, which are crucial for producing compounds with potential medicinal properties . The specific structure of (6-Bromo-2-fluoro-3-(methoxycarbonyl)phenyl)boronic acid makes it suitable for creating targeted molecules that can interact with biological systems.
Preparation of Anion Receptors
This compound is used in the preparation of anion receptors . Phenylboronic acids can form complexes with anions, which is a property exploited in the creation of polymer electrolytes. These electrolytes have applications in energy storage devices, such as batteries and supercapacitors, where efficient ion transport is crucial.
Development of Antiviral Agents
The structure of (6-Bromo-2-fluoro-3-(methoxycarbonyl)phenyl)boronic acid is similar to that of compounds used in the development of direct-acting antivirals (DAAs) . DAAs target proteins involved in viral replication, and this boronic acid could be a precursor in the synthesis of novel DAAs, particularly for viruses like HCV.
properties
IUPAC Name |
(6-bromo-2-fluoro-3-methoxycarbonylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BBrFO4/c1-15-8(12)4-2-3-5(10)6(7(4)11)9(13)14/h2-3,13-14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTSNXWLOPSVZPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1F)C(=O)OC)Br)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BBrFO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00660300 | |
| Record name | [6-Bromo-2-fluoro-3-(methoxycarbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00660300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
957120-79-5 | |
| Record name | 1-Methyl 3-borono-4-bromo-2-fluorobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=957120-79-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [6-Bromo-2-fluoro-3-(methoxycarbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00660300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![{5-[5-(4-fluorophenyl)-1-methyl-1H-pyrazol-3-yl]pentyl}(methyl)amine dihydrochloride](/img/structure/B1522010.png)
![2-{[(3-Fluorophenyl)methyl]amino}acetic acid hydrochloride](/img/structure/B1522011.png)
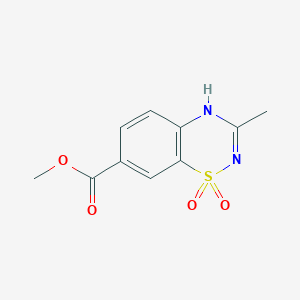
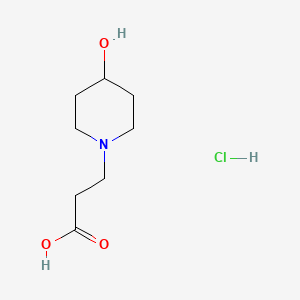

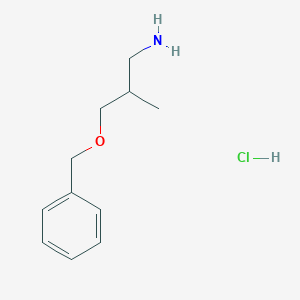

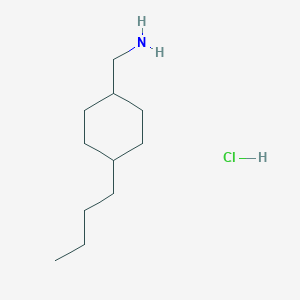
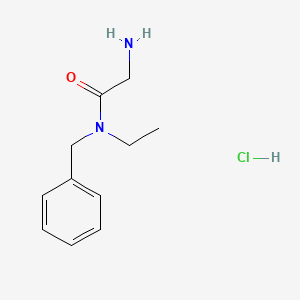
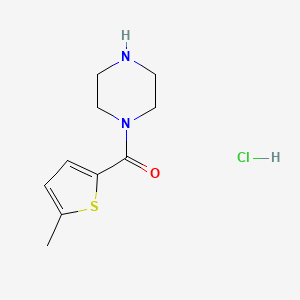
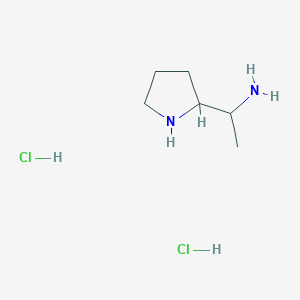
![1-[(Tert-butoxy)carbonyl]-4-(2,2,2-trifluoroethoxy)piperidine-4-carboxylic acid](/img/structure/B1522024.png)
![1-[2-(3-Methylphenyl)cyclopropyl]ethan-1-amine hydrochloride](/img/structure/B1522027.png)